molecular formula C10H10ClIO2 B14045732 1-Chloro-1-(2-iodo-3-methoxyphenyl)propan-2-one

1-Chloro-1-(2-iodo-3-methoxyphenyl)propan-2-one

Cat. No.: B14045732
M. Wt: 324.54 g/mol
InChI Key: SFBCWVZAFGSVPZ-UHFFFAOYSA-N
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Description

1-Chloro-1-(2-iodo-3-methoxyphenyl)propan-2-one is an organic compound with the molecular formula C10H10ClIO2 It is a halogenated ketone that features a chloro group, an iodo group, and a methoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(2-iodo-3-methoxyphenyl)propan-2-one typically involves the halogenation of a suitable precursor. One common method is the Friedel-Crafts acylation reaction, where a chloroacetyl chloride reacts with 2-iodo-3-methoxybenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(2-iodo-3-methoxyphenyl)propan-2-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro and iodo groups can be substituted by other nucleophiles.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can replace the halogen atoms under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

    Substitution: Formation of amides, thioethers, or other substituted derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of secondary alcohols.

Scientific Research Applications

1-Chloro-1-(2-iodo-3-methoxyphenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme inhibition and protein interactions due to its reactive halogen groups.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2-iodo-3-methoxyphenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s halogen groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The methoxy group may also play a role in modulating the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-1-(3-iodo-2-methoxyphenyl)propan-2-one
  • 1-Chloro-1-(2-iodo-4-methoxyphenyl)propan-2-one
  • 1-Chloro-1-(2-iodo-3-methylphenyl)propan-2-one

Uniqueness

1-Chloro-1-(2-iodo-3-methoxyphenyl)propan-2-one is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets. The presence of both chloro and iodo groups provides versatility in chemical modifications, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H10ClIO2

Molecular Weight

324.54 g/mol

IUPAC Name

1-chloro-1-(2-iodo-3-methoxyphenyl)propan-2-one

InChI

InChI=1S/C10H10ClIO2/c1-6(13)9(11)7-4-3-5-8(14-2)10(7)12/h3-5,9H,1-2H3

InChI Key

SFBCWVZAFGSVPZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C(=CC=C1)OC)I)Cl

Origin of Product

United States

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